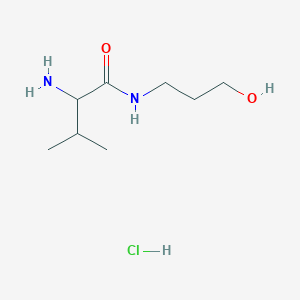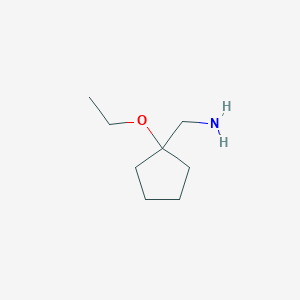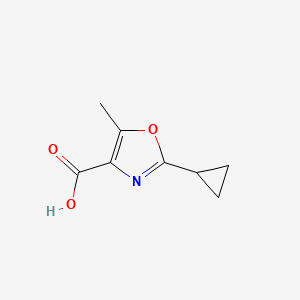
2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride
Overview
Description
The compound “2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” has a CAS Number of 2418647-74-0 and a molecular weight of 228.74 . Another similar compound, “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride”, has a CAS Number of 1220034-68-3 and a molecular weight of 168.62 .
Molecular Structure Analysis
The InChI Code for “2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” is 1S/C7H16N2O2S.ClH/c1-12-5-6(8)7(11)9-3-2-4-10;/h6,10H,2-5,8H2,1H3,(H,9,11);1H . For “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride”, the InChI Code is 1S/C5H12N2O2.ClH/c6-4-5(9)7-2-1-3-8;/h8H,1-4,6H2,(H,7,9);1H .Scientific Research Applications
Developmental Aspects of Drug Conjugation
Research on drug conjugation, particularly Phase 2 reactions like glucuronidation, is crucial for understanding how various compounds, possibly including "2-Amino-N-(3-hydroxypropyl)-3-methylbutanamide hydrochloride," are metabolized in the body. These studies highlight the importance of drug metabolism pathways in determining the safety and efficacy of pharmaceutical compounds (Dutton, 1978).
Neurochemistry and Neurotoxicity of Psychoactive Substances
Investigations into the neurochemistry and neurotoxicity of psychoactive substances, such as MDMA, provide insights into how similar compounds might interact with the brain and nervous system. This research is essential for understanding the potential therapeutic and adverse effects of psychoactive drugs (McKenna & Peroutka, 1990).
Effects of β-Hydroxy-β-Methylbutyrate on Exercise Performance
Studies on β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine, examine its effects on exercise performance and muscle metabolism. This research may relate to the broader context of amino acid derivatives like "this compound" in enhancing physical performance and muscle health (Wilson et al., 2008).
HPMA Copolymer-Conjugates for Tumor Targeting
The development of HPMA copolymer-cyclic RGD conjugates for targeting tumor angiogenesis showcases the application of advanced drug delivery systems. This research could be relevant to the use of compounds like "this compound" in targeted cancer therapies (Pike & Ghandehari, 2010).
Leucine Metabolite Supplementation for Inflammatory Markers
Research on the supplementation of leucine metabolites, such as HMB, and its impact on inflammatory markers, oxidative stress, and cardiovascular risk factors provides insights into the potential health benefits of amino acid derivatives. This could relate to exploring the health implications of "this compound" (Arazi et al., 2018).
Safety and Hazards
The safety information for “2-amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(2)7(9)8(12)10-4-3-5-11;/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVSOYAIAHRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236256-44-2 | |
| Record name | Butanamide, 2-amino-N-(3-hydroxypropyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236256-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)
![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)






![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
